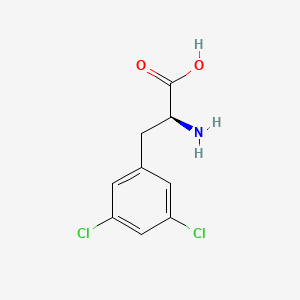

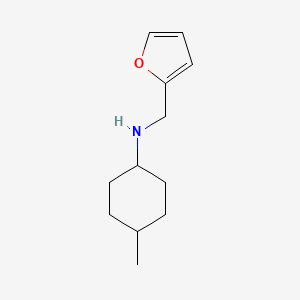

![molecular formula C20H14F2N4O2 B2483276 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 946267-93-2](/img/structure/B2483276.png)

3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives, closely related to "3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide," involves multi-step chemical reactions. These compounds can be synthesized from 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide through various chemical transformations (Barlin, Davies, Ireland, & Zhang, 1992). Another synthesis pathway involves the use of 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, leading to derivatives with potential applications in imaging for cancer research (Wang, Gao, Miller, & Zheng, 2013).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of difluoro groups and a benzamide moiety, which are pivotal for their biological activity. X-ray analyses have confirmed the structures of similar compounds, providing insights into their molecular geometry and electronic configurations (Barlin, Davies, Harrison, Jacobsen, & Willis, 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including displacement reactions with diazepam from rat brain membrane preparations, highlighting their potential interactions with biological receptors. The activity of these compounds can be attributed to their structural features, such as the methoxy and substituted phenyl groups, which influence their binding affinities (Barlin, Davies, Ireland, & Zhang, 1992).

Scientific Research Applications

Imidazopyridazines and Benzimidazoles in Scientific Research

Antiviral and Antimicrobial Research : Studies explore the synthesis and potential of imidazopyridazine and benzimidazole derivatives for antiviral and antimicrobial applications. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Cancer Research : Some studies focus on the synthesis of benzimidazole derivatives with potential anticancer properties. The research into palladium(II) and platinum(II) complexes containing benzimidazole ligands highlights their cytotoxicity against various cancer cell lines, suggesting their applicability in cancer research (Ghani & Mansour, 2011).

Enzyme Inhibition for Disease Treatment : Research into compounds with imidazopyridazine and benzimidazole structures also includes their use as enzyme inhibitors, which could lead to the development of new treatments for diseases such as Alzheimer's, Parkinson's, and various forms of cancer. For example, compounds have been synthesized for their potential as antiulcer agents, highlighting their role in antisecretory and cytoprotective activities (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Anti-Inflammatory Properties : The synthesis and study of 2,3-dihydroimidazo[2,1-b]thiazoles and their antiinflammatory activity showcase the therapeutic potential of similar compounds in treating inflammation-related conditions (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,4-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)13-5-6-15(21)16(22)10-13/h2-11H,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMDZTCMDVNFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

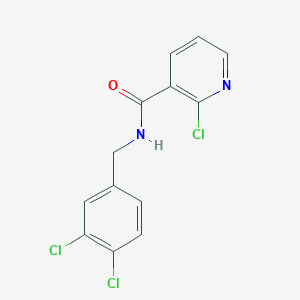

![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)

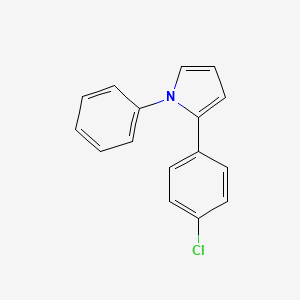

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)

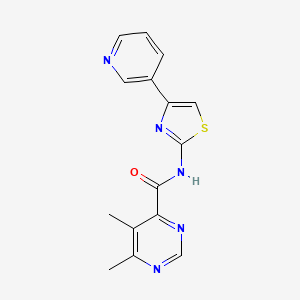

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

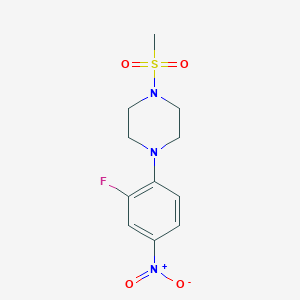

![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)

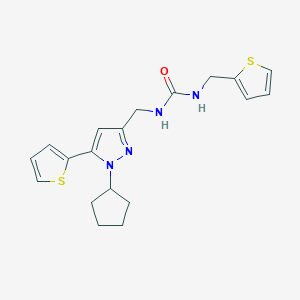

![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)

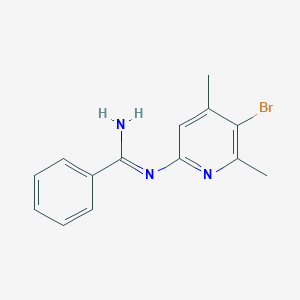

![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)